molecular formula C29H33ClN4O5S2 B12493605 N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide

Cat. No.: B12493605
M. Wt: 617.2 g/mol
InChI Key: NSFIFYGDKQWMOF-UHFFFAOYSA-N
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Description

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a triethoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiophene ring: This can be achieved through a Friedel-Crafts acylation reaction, where thiophene is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Synthesis of the piperazine moiety: Piperazine derivatives are often synthesized through nucleophilic substitution reactions, where a suitable amine reacts with a halogenated precursor.

    Coupling of intermediates: The thiophene and piperazine intermediates are then coupled using a carbamothioylation reaction, where a carbamothioyl chloride reacts with the amine group of the piperazine derivative.

    Introduction of the triethoxybenzamide group: This step involves the reaction of the coupled intermediate with triethoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide
  • N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide

Uniqueness

N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxybenzamide group, which imparts distinct chemical and physical properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C29H33ClN4O5S2

Molecular Weight

617.2 g/mol

IUPAC Name

N-[[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]-3,4,5-triethoxybenzamide

InChI

InChI=1S/C29H33ClN4O5S2/c1-4-37-23-16-19(17-24(38-5-2)26(23)39-6-3)27(35)32-29(40)31-20-9-10-22(21(30)18-20)33-11-13-34(14-12-33)28(36)25-8-7-15-41-25/h7-10,15-18H,4-6,11-14H2,1-3H3,(H2,31,32,35,40)

InChI Key

NSFIFYGDKQWMOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl

Origin of Product

United States

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